(R)-2-Amino-1,1,3-triphenylpropan-1-ol
Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry would also be discussed.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as melting point, boiling point, solubility, and stability would be discussed. Its spectral properties (IR, UV-Vis, NMR) could also be included.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Cleavage of the Carbon Chain
(R)-2-Amino-1,1,3-triphenylpropan-1-ol demonstrates interesting behaviors in chemical reactions, such as when subjected to boiling in acid solutions, leading to the formation of substituted allylamines. This reaction mechanism is crucial for understanding the chemical properties and potential synthetic applications of this compound Adamson, 1949.
Antimalarial Activity
Modified compounds derived from (R)-2-Amino-1,1,3-triphenylpropan-1-ol have been synthesized and evaluated for antimalarial activities. These derivatives have shown micromolar potency against different strains of malaria, indicating the potential of (R)-2-Amino-1,1,3-triphenylpropan-1-ol derivatives in the development of new antimalarial drugs Robin et al., 2007.
Peptide Synthesis
The compound has also been used in the preparation of (R)-2-azidoesters from 2-((p-nitrobenzene)sulfonyl)oxy esters, serving as protected amino acid equivalents for the synthesis of di- and tripeptides. This application underscores its importance in peptide synthesis and the exploration of new synthetic methodologies Hoffman & Kim, 1992.
Biofuel Production
Biofuel Precursor
Engineering of specific enzymes has enabled the use of (R)-2-Amino-1,1,3-triphenylpropan-1-ol derivatives for the anaerobic production of biofuels like 2-methylpropan-1-ol, showcasing the compound's potential as a precursor in biofuel production. This research highlights the broader applicability of (R)-2-Amino-1,1,3-triphenylpropan-1-ol in renewable energy technologies Bastian et al., 2011.
Antifungal Applications
Antifungal Tripeptides
Computational studies have identified antifungal tripeptides derived from (R)-2-Amino-1,1,3-triphenylpropan-1-ol, emphasizing the compound's role in the development of new antifungal agents. These studies provide insights into the molecular properties and potential bioactivity of derivatives, showcasing the compound's medicinal chemistry applications Flores-Holguín et al., 2019.
Immunomodulation
Immunosuppressive Effects
Derivatives of (R)-2-Amino-1,1,3-triphenylpropan-1-ol have been synthesized and evaluated for their immunosuppressive effects, indicating potential applications in the development of new immunomodulatory drugs. This research highlights the therapeutic potential of these compounds in managing immune-related disorders Kiuchi et al., 2000.
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. Precautions for handling and storage would also be discussed.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that the availability of this information would depend on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
(2R)-2-amino-1,1,3-triphenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBDYRXZGBOIH-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427256 | |
Record name | (R)-2-Amino-1,1,3-triphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol | |
CAS RN |
86906-05-0 | |
Record name | (R)-2-Amino-1,1,3-triphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.